![molecular formula C19H22N2O3 B268201 N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide](/img/structure/B268201.png)
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, commonly known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPAP is a selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH) and has been shown to modulate the endocannabinoid system, which plays a crucial role in various physiological processes such as pain perception, inflammation, and mood regulation.
Aplicaciones Científicas De Investigación
MPAP has been extensively studied for its potential therapeutic applications. In preclinical studies, MPAP has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. MPAP has also been shown to improve cognitive function and memory in animal models. These findings suggest that MPAP may have therapeutic potential for various neurological and psychiatric disorders.
Mecanismo De Acción
MPAP is a selective inhibitor of N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, an enzyme that breaks down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, MPAP increases the levels of endocannabinoids in the brain, leading to the modulation of the endocannabinoid system. The endocannabinoid system plays a crucial role in various physiological processes such as pain perception, inflammation, and mood regulation.
Biochemical and Physiological Effects
The modulation of the endocannabinoid system by MPAP has been shown to have various biochemical and physiological effects. In animal models, MPAP has been shown to reduce pain and inflammation, improve mood and anxiety-related behaviors, and enhance cognitive function and memory. MPAP has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPAP has several advantages for lab experiments. It is a highly selective inhibitor of N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide, making it a useful tool for studying the endocannabinoid system. MPAP has also been shown to have good bioavailability and pharmacokinetic properties, making it suitable for in vivo studies. However, MPAP has some limitations, such as its potential off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
For MPAP research include the development of new therapeutic agents and the investigation of its potential applications in various neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of MPAP involves the reaction of 3-phenylpropanoyl chloride with 2-methoxyethylamine to form 3-phenylpropanoyl-2-methoxyethylamine. This intermediate is then reacted with 3-aminobenzamide to form MPAP. The synthesis of MPAP has been optimized to yield high purity and yield, making it suitable for various research applications.
Propiedades
Nombre del producto |
N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide |
|---|---|
Fórmula molecular |
C19H22N2O3 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-3-(3-phenylpropanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O3/c1-24-13-12-20-19(23)16-8-5-9-17(14-16)21-18(22)11-10-15-6-3-2-4-7-15/h2-9,14H,10-13H2,1H3,(H,20,23)(H,21,22) |
Clave InChI |
UDRAZIFMXBUIBA-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
SMILES canónico |
COCCNC(=O)C1=CC(=CC=C1)NC(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-N-[3-(2-pyrimidinylsulfanyl)propyl]amine](/img/structure/B268133.png)
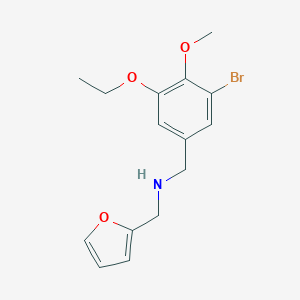
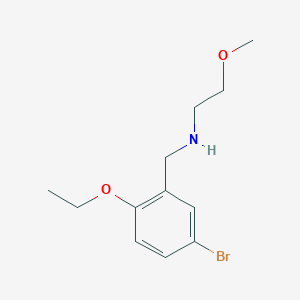
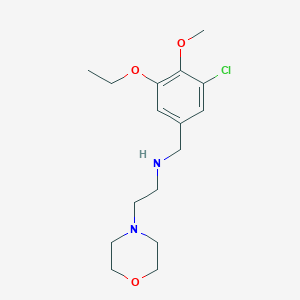
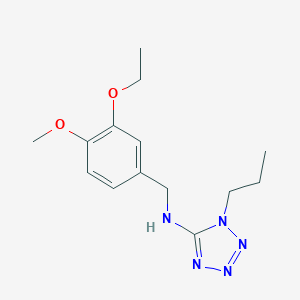
![2-({4-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)-1-phenylethanol](/img/structure/B268143.png)
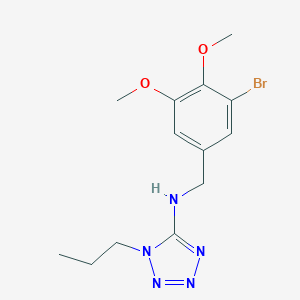
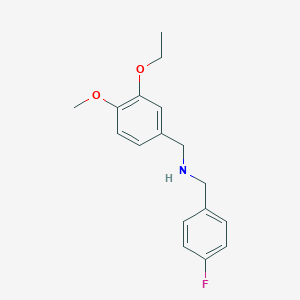
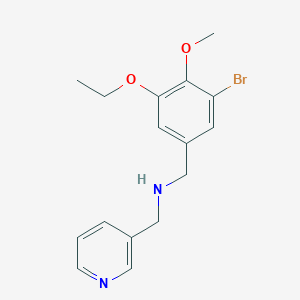
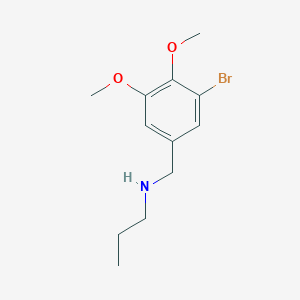
![3-{1-Hydroxy-2-[(3-pyridinylmethyl)amino]ethyl}phenol](/img/structure/B268156.png)
![2-[(3,5-Dibromo-2-methoxybenzyl)amino]ethanol](/img/structure/B268157.png)
![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B268159.png)
![N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)